6-Bromopurine-d is a deuterated derivative of purine, characterized by the presence of a bromine atom at the 6th position of the purine ring. This compound is notable for its applications in various scientific fields, particularly in medicinal chemistry and biological research. The molecular formula for 6-Bromopurine-d is C₅H₂DBrN₄, and it has a molecular weight of 200.01 g/mol. It is primarily utilized as a building block in synthesizing other purine derivatives, which are essential in pharmaceuticals and agrochemicals.
6-Bromopurine-d can be synthesized from purine through bromination processes. It falls under the classification of heterocyclic aromatic compounds, specifically as a purine derivative. Its unique structure allows it to participate in various chemical reactions that are pivotal in organic synthesis and biological applications .
The synthesis of 6-Bromopurine-d typically involves the bromination of purine. A common method includes reacting purine with bromine in a solvent such as acetic acid under controlled conditions to ensure selective bromination at the 6th position. This reaction requires precise temperature and time management to optimize yield and minimize by-products.
In industrial settings, the production of 6-Bromopurine-d follows similar synthetic routes but is scaled up using high-purity reagents and advanced equipment to ensure consistent quality. The reaction conditions are optimized for maximum efficiency, often involving temperature controls and specific solvent choices to enhance product yield .
The molecular structure of 6-Bromopurine-d consists of a purine core with a bromine atom substituting hydrogen at the 6th position. The presence of deuterium (D) at the 8th position distinguishes it from regular 6-bromopurine.
Property | Data |
---|---|
CAS Number | 1803194-59-3 |
Molecular Formula | C₅H₂DBrN₄ |
Molecular Weight | 200.01 g/mol |
Synonyms | 6-Bromo-8-deutero-purine |
This structure allows for various interactions with biological targets, enhancing its utility in research settings.
6-Bromopurine-d participates in several types of chemical reactions:
The major products from these reactions typically include various substituted purines that are valuable for further chemical transformations .
The mechanism of action for 6-Bromopurine-d primarily involves its inhibition or modulation of enzymes associated with nucleic acid metabolism. The bromine atom enhances its binding affinity to these molecular targets, which can lead to significant biological effects, such as antiviral or anticancer activities. This makes it an important compound for therapeutic development aimed at specific enzymes and receptors involved in cellular processes .
The physical properties of 6-Bromopurine-d include:
Chemical properties include:
These properties are critical for its application in laboratory settings and industrial processes .
6-Bromopurine-d has a wide range of applications across various scientific fields:
These applications highlight the compound's significance in advancing research and development within pharmaceuticals and biotechnology .
The systematic IUPAC name for 6-Bromopurine-d is 6-bromo-8-deuterio-7H-purine, explicitly denoting the site-specific deuterium substitution at the C8 position of the purine ring system. This nomenclature follows IUPAC guidelines for isotopically labeled compounds, where the deuterium atom is indicated by the locant "8-deuterio" preceding the parent hydride name "7H-purine" [6]. The molecular formula is C₅H₂DBrN₄, reflecting the replacement of one protium atom with deuterium while retaining the bromine substituent at the C6 position.
The canonical SMILES representation for this compound is Brc1ncnc2nc[nH]c12, identical to the non-deuterated analogue except for the implicit isotopic labeling. For precise machine-readable identification of the deuterated structure, the isomeric SMILES string [²H]c1nc2ncnc(Br)c2[nH]1 explicitly specifies deuterium at the C8 position. This notation is crucial for distinguishing isotopic variants in chemical databases and computational studies [6]. The InChIKey CTGFGRDVWBZYNB-DICFDUPASA-N (derived from the standard InChIKey of the protiated form with deuterium modification) provides a unique fingerprint for electronic chemical referencing.
Deuterium incorporation in 6-Bromopurine-d occurs exclusively at the C8 position of the purine scaffold, replacing the hydrogen atom bonded to the carbon atom between the two nitrogen atoms in the imidazole ring. This specific labeling position is strategically selected due to its significance in metabolic studies and kinetic isotope effect investigations, as the C8-H bond participates in various enzymatic reactions involving purine derivatives [6].
The C-D bond exhibits a shorter bond length (theoretically approximately 1.09 Å vs. 1.11 Å for C-H) and higher vibrational frequency due to deuterium's greater mass compared to protium. This difference significantly influences the molecule's vibrational modes, particularly those involving C8-H/D bending and stretching, observable through infrared and Raman spectroscopy. The primary kinetic isotope effect (KIE) arising from this substitution, characterized by a kH/kD ratio typically ranging from 2 to 7, reduces the reaction rate of bond-breaking processes involving the C8 position. This makes 6-Bromopurine-d a valuable probe for studying reaction mechanisms where the C8 position is involved, such as enzymatic transformations or nucleophilic substitutions, without significantly altering the steric bulk or electronic distribution compared to the protiated molecule [5] [6].
The introduction of deuterium at C8 induces minimal steric perturbation but measurable changes in physicochemical properties compared to protiated 6-Bromopurine (C₅H₃BrN₄). While both compounds share identical crystalline solid state morphology and melting points exceeding 300°C [1] [3] [7], isotopic substitution subtly influences intermolecular interactions in the solid state, potentially leading to differences in crystal packing density.
The molecular weight increases from 198.99 g/mol (C₅H₃BrN₄) to 200.01 g/mol for the deuterated analogue (C₅H₂DBrN₄), a difference detectable via high-resolution mass spectrometry [5] [6]. Crucially, the bromine functional group at C6 remains chemically identical in both compounds, ensuring their shared reactivity as electrophiles in nucleophilic substitution reactions with N-, O-, and S-containing nucleophiles in polar solvents. This preserved reactivity profile allows 6-Bromopurine-d to serve as a direct isotopic analog in reaction mechanism studies and tracer applications [1] [3] [7]. Electronic effects from deuterium substitution are negligible, as confirmed by nearly identical UV-Vis absorption spectra, indicating that the electronic transitions involving the π-system of the purine ring are unaffected by the isotopic change at C8.
Table 1: Comparative Molecular Properties of 6-Bromopurine and 6-Bromopurine-d
Property | 6-Bromopurine (C₅H₃BrN₄) | 6-Bromopurine-d (C₅H₂DBrN₄) |
---|---|---|
Molecular Weight (g/mol) | 198.99 | 200.01 |
IUPAC Name | 6-Bromo-7H-purine | 6-Bromo-8-deuterio-7H-purine |
Canonical SMILES | Brc1ncnc2nc[nH]c12 | [²H]c1nc2ncnc(Br)c2[nH]1 |
Melting Point | >300°C | >300°C (inferred) |
Key Functional Group | Bromo (C6) | Bromo (C6) |
Isotopic Position | N/A | C8 |
6-Bromopurine-d is a solid crystalline material at room temperature, consistent with its non-deuterated counterpart. It exhibits a high melting point exceeding 300°C (literature value for protiated form), reflecting strong intermolecular interactions and crystal lattice stability inherent to the purine ring system. This thermal stability is advantageous for handling and storage under standard laboratory conditions [1] [3] [7].
Solubility characteristics are dominated by the purine scaffold's polarity and the hydrophobic bromine substituent. 6-Bromopurine-d demonstrates limited solubility in aqueous media but exhibits moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. Deuterium substitution induces negligible changes in solubility behavior compared to the protiated compound. The compound is stable under ambient conditions when protected from moisture and light, but like many halogenated purines, it may be susceptible to photodegradation or hydrolysis under extreme pH conditions. For long-term storage, recommendations include placement in a desiccator at room temperature or under inert atmosphere to prevent potential decomposition or isotopic exchange, particularly under acidic conditions where reversible deuteration could occur at labile positions [1] [7].
Spectroscopic characterization provides definitive fingerprints for identifying 6-Bromopurine-d and distinguishing it from its protiated analog:
NMR Spectroscopy: ¹H NMR spectroscopy reveals the most dramatic isotopic effect: the characteristic singlet for H8 (δ ~8.6 ppm) in 6-Bromopurine is absent in the deuterated analogue. Residual signals include H2 (purine) appearing as a singlet near δ ~8.8 ppm. In ¹³C NMR, the C8 resonance undergoes a small upfield shift (~0.1-0.3 ppm) due to the reduced Fermi contact term resulting from the deuterium substitution. This shift is observable in high-field NMR spectrometers (≥500 MHz) [4] [6]. Deuterium NMR (²H NMR) would exhibit a single resonance specific to the C8-D bond, typically around δ ~7.5-8.5 ppm, confirming the site-specific incorporation.
Infrared (IR) and Raman Spectroscopy: The C-H stretching region (3000-3100 cm⁻¹) shows reduced intensity corresponding to the loss of the C8-H bond. The most significant isotopic shift occurs in vibrational modes involving C8-H/D bending. The C-H out-of-plane bending mode (γCH) near ~780 cm⁻¹ in the protiated compound shifts to ~610 cm⁻¹ (γCD) in the deuterated analogue due to the mass effect on vibrational frequency (ν ~ 1/√μ). Ring stretching modes involving C8, particularly those coupled to C8-H/D deformation, also shift to lower frequencies, while vibrations dominated by other parts of the molecule remain largely unchanged [4].
UV-Vis Spectroscopy: Deuterium substitution induces minimal perturbation on the electronic transitions of the purine chromophore. Both compounds exhibit similar absorption profiles, typically featuring a primary absorption maximum near 260-265 nm (π→π* transition of the purine ring system). Molar absorptivity (ε) is essentially identical, confirming that the electronic structure and conjugation are unaffected by isotopic labeling at C8 [4].
Table 2: Key Spectroscopic Signatures of 6-Bromopurine-d
Spectroscopic Method | Key Signatures for 6-Bromopurine-d | Distinction from 6-Bromopurine |
---|---|---|
¹H NMR | Absence of H8 signal (~δ 8.6 ppm); H2 singlet ~δ 8.8 ppm | Presence of H8 singlet at ~δ 8.6 ppm |
¹³C NMR | Small upfield shift of C8 resonance (~0.1-0.3 ppm) | C8 resonance at standard chemical shift |
²H NMR | Single resonance ~δ 7.5-8.5 ppm | No signal |
FT-IR/Raman | γCD out-of-plane bend ~610 cm⁻¹; Reduced intensity at ~780 cm⁻¹ | γCH out-of-plane bend ~780 cm⁻¹ |
UV-Vis | λmax ~260-265 nm (π→π*) | Identical λmax |
Density Functional Theory (DFT) calculations, particularly using the B3LYP hybrid functional combined with 6-311++G(d,p) basis sets, provide high-accuracy models for predicting the molecular geometry, vibrational frequencies, and electronic properties of 6-Bromopurine-d. Optimization of the molecular structure confirms that the lowest energy conformer adopts the same planar configuration as the protiated parent compound, with deuterium substitution inducing negligible distortion of bond angles or lengths (< 0.01 Å change in adjacent bonds) [4].
Calculated vibrational frequencies correlate well with experimental IR and Raman data, especially for modes involving C8-D motion. Natural Bond Orbital (NBO) analysis reveals minimal perturbation to the natural atomic charges within the purine ring system. The electron density distribution, molecular electrostatic potential (MEP) surfaces, and frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO) are virtually indistinguishable from those of the protiated molecule. The calculated energy gap between HOMO (-7.2 eV) and LUMO (-2.1 eV) remains unchanged, indicating identical chemical reactivity profiles for redox processes and nucleophilic/electrophilic attack. This computational validation confirms that 6-Bromopurine-d acts primarily as a kinetic tracer without introducing significant electronic or steric biases in chemical reactions compared to its protiated counterpart [4] [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: